molecular formula C10H6BrF2NO2 B1409706 Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate CAS No. 1805594-01-7

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate

Cat. No.: B1409706
CAS No.: 1805594-01-7
M. Wt: 290.06 g/mol
InChI Key: OXWGGFOMZMRNSK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline solid commonly used in medical, environmental, and industrial research. The compound has a molecular formula of C10H6BrF2NO2 and a molecular weight of 290.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the CF2H group . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, and the difluoromethyl group can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for the reduction of the cyano group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the difluoromethyl group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Reduction Products: The reduction of the cyano group yields amines.

    Oxidation Products: Oxidation of the difluoromethyl group can lead to the formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The compound’s difluoromethyl group can enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects. The cyano group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-4-(difluoromethyl)benzoate: Similar structure but lacks the cyano group.

    Methyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate: Similar structure with different positioning of the cyano group.

Uniqueness

Methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate is unique due to the presence of both the cyano and difluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-6(9(12)13)2-5(4-14)3-7(8)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWGGFOMZMRNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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